Cilazapril-d5 is a deuterated derivative of Cilazapril, an angiotensin-converting enzyme inhibitor primarily used to manage hypertension and heart failure. The incorporation of deuterium atoms into the Cilazapril molecule enhances its stability and alters its pharmacokinetic properties, making it a valuable compound for both therapeutic applications and scientific research. Cilazapril-d5 serves as a reference standard in analytical chemistry and is utilized in metabolic studies to investigate the effects of deuterium substitution on biological processes.
Cilazapril-d5 is classified as an angiotensin-converting enzyme inhibitor. It is synthesized from Cilazapril, which is known for its efficacy in lowering blood pressure by inhibiting the conversion of angiotensin I to angiotensin II. The deuterated form, Cilazapril-d5, is particularly useful in research settings due to its unique isotopic labeling, allowing for enhanced tracking and analysis in various biochemical studies .
The synthesis of Cilazapril-d5 involves incorporating deuterium into the Cilazapril structure through catalytic exchange reactions. This process typically requires controlled conditions to maximize yield and purity. The following methods are commonly employed:
The industrial production of Cilazapril-d5 focuses on large-scale synthesis, where reaction conditions such as temperature, pressure, and the choice of catalyst are meticulously controlled to optimize the incorporation of deuterium. The resulting compound must undergo rigorous quality control measures to confirm its identity and purity before being utilized in research or therapeutic applications .
Cilazapril-d5 possesses a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The molecular formula can be represented as follows:
This structure includes a bicyclic unit with carboxylate and amidic carbonyl groups, along with a thiol-bearing side chain that plays a crucial role in its mechanism of action against angiotensin-converting enzyme .
Cilazapril-d5 undergoes several key chemical reactions:
The hydrolysis process can be influenced by various factors including pH, temperature, and the presence of catalysts. Understanding these parameters is essential for optimizing reactions involving Cilazapril-d5 and predicting its behavior in biological systems.
Cilazapril-d5 functions by inhibiting the angiotensin-converting enzyme, which prevents the conversion of angiotensin I into angiotensin II. This inhibition leads to vasodilation and decreased blood pressure. The presence of deuterium in Cilazapril-d5 may enhance its stability and prolong its therapeutic effects compared to non-deuterated forms. Research indicates that this modification could lead to improved pharmacokinetic profiles, making it an attractive candidate for further studies in cardiovascular therapy .
Cilazapril-d5 is expected to exhibit similar physical properties to those of Cilazapril, with modifications due to deuteration potentially affecting solubility and stability. Specific data on melting point, boiling point, or solubility are typically obtained through experimental methods during synthesis.
The chemical properties include reactivity patterns typical for angiotensin-converting enzyme inhibitors. The presence of deuterium may alter reaction rates and pathways compared to its non-deuterated counterpart. Studies on these properties are essential for understanding how Cilazapril-d5 behaves under various conditions in both laboratory and clinical settings .
Cilazapril-d5 has numerous applications across various fields:
Cilazapril-d5 represents a strategically deuterated analog of the established angiotensin-converting enzyme (ACE) inhibitor cilazapril. This compound exemplifies the application of deuterium isotope effects in pharmaceutical science, specifically designed to enhance analytical traceability and metabolic stability without altering the primary pharmacological target. Unlike conventional drug development, deuterated analogs like cilazapril-d5 serve specialized roles in research and quality control rather than direct therapeutic application. The incorporation of five deuterium atoms at specific molecular positions creates distinct physicochemical properties that are leveraged for advanced pharmacokinetic studies and regulatory compliance in drug development [7] [10].
Cilazapril-d5 maintains the core chemical scaffold of cilazapril (C~22~H~31~N~3~O~5~) but features deuterium substitution at five hydrogen positions within the ethoxy group of the ethyl ester moiety. The molecular weight increases from 417.499 g·mol⁻¹ in the protiated form to approximately 422.53 g·mol⁻¹ due to the added neutron mass of five deuterium atoms [4] [7] [8]. This modification preserves the stereochemical configuration critical for ACE inhibition—specifically the all-(S) stereoisomer that demonstrates pharmacological activity. The deuterium atoms are incorporated at non-reactive alkyl positions, ensuring the molecule's electronic properties and binding affinity remain comparable to the parent compound while creating detectable isotopic differentiation in mass spectrometry [7] [10].
Table 1: Structural Comparison of Cilazapril and Cilazapril-d5
Property | Cilazapril | Cilazapril-d5 |
---|---|---|
Molecular Formula | C~22~H~31~N~3~O~5~ | C~22~H~26~D~5~N~3~O~5~ |
Exact Mass | 417.226 g·mol⁻¹ | 422.263 g·mol⁻¹ |
Deuterium Positions | N/A | Ethyl ester group |
Bioactive Stereoisomer | All-(S) configuration | All-(S) configuration |
CAS Number (non-deuterated) | 88768-40-5 | Not assigned |
The structural integrity of the pyridazino[1,2-a][1,2]diazepine core remains unaltered, with deuterium substitution exclusively localized to the -OCH~2~CH~3~ group. This strategic placement minimizes potential steric or electronic interference with the active site binding domains while creating a distinct mass signature for analytical detection [7] [8].
Cilazapril-d5 is pharmacologically classified as a deuterated prodrug within the ACE inhibitor class. Like its parent compound, it requires bioactivation via hepatic hydrolysis to cilazaprilat-d5, the actual inhibitor of angiotensin-converting enzyme. The primary mechanism involves competitive inhibition of ACE, preventing the conversion of angiotensin I to vasoconstrictive angiotensin II and decreasing aldosterone secretion [1] [5] [8]. Crucially, deuterium substitution does not alter the molecule's target specificity, maintaining identical binding kinetics to the zinc metallopeptidase active site. However, its current pharmacological application is restricted to research contexts, serving as:
Table 2: Pharmacological and Analytical Roles of Cilazapril-d5
Role | Mechanistic Basis | Application Context |
---|---|---|
Isotopic Tracer | Mass shift in spectrometry detection | Pharmacokinetic studies |
Reference Standard | Identical retention time, distinct mass | QC during API synthesis |
Metabolic Probe | Altered C-D bond cleavage kinetics | Deuterium isotope effect studies |
Surrogate for Parent Compound | Equivalent target engagement | In vitro receptor binding assays |
The incorporation of deuterium into cilazapril follows the broader paradigm of isotopic engineering in pharmaceutical development, driven by three primary scientific rationales:
Metabolic Stabilization: Deuterium substitution at metabolically vulnerable sites leverages the kinetic isotope effect (KIE) to reduce the rate of cytochrome P450-mediated oxidation and esterase hydrolysis. The C-D bond exhibits higher activation energy for cleavage compared to C-H bonds (ΔE~a~ ≈ 1-1.5 kcal/mol), potentially extending the half-life of the prodrug and active metabolite. Though explicit metabolic data for cilazapril-d5 is limited, analogous deuterated drugs demonstrate up to 5-fold reductions in clearance rates [10].
Isotope Effect Differentiation: Deuterium allows controlled investigation of metabolic pathways through comparative studies with protiated cilazapril. The distinct mass signature enables simultaneous administration of both forms in "cocktail" studies, providing internal controls for assessing absorption, distribution, metabolism, and excretion (ADME) parameters without inter-study variability [7] [10].
Analytical Advantages: In regulated pharmaceutical analysis, deuterated internal standards like cilazapril-d5 compensate for matrix effects and instrument variability in liquid chromatography-mass spectrometry (LC-MS). The compound co-elutes with cilazapril but generates a separate mass channel (m/z 422 vs 417), permitting highly accurate quantification down to nanogram levels in biological matrices during bioequivalence studies [7].
Table 3: Impact of Deuterium Substitution on Key Pharmaceutical Properties
Deuterium Effect | Theoretical Impact | Relevance to Cilazapril-d5 |
---|---|---|
Primary Kinetic Isotope Effect | Up to 7-fold slower bond cleavage | Possible delay in ester hydrolysis |
Metabolic Shunting | Altered metabolite ratios | Reduced reactive metabolite formation |
Mass Spectrometric Detection | +5 m/z shift in molecular ion | Enhanced bioanalytical specificity |
Isotopic Dilution | Compensation for ion suppression | Improved quantification accuracy |
While deuteration typically aims to improve therapeutic metrics (e.g., half-life extension, toxicity reduction), cilazapril-d5 primarily exemplifies analytical and research applications. Its development reflects the growing importance of deuterated standards in modern drug development pipelines, particularly for compounds like cilazapril that require precise pharmacokinetic monitoring due to narrow therapeutic indices or variable metabolic profiles [7] [10].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7